
Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” has been reported in the literature . For instance, the reaction of indole-3-carbaldehyde with epichlorohydrin resulted in the formation of 1-(oxiran-2-ylmethyl)-1H-indole-3-carb-aldehyde . This compound then reacted with 1,3-dimethylbarbituric acid or malononitrile to give crotonic condensation products .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an oxirane ring (also known as an epoxide) and a cyclobutane ring . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of “this compound” can be inferred from similar compounds. For example, 1-(oxiran-2-ylmethyl)-1H-indoles have been used in the preparation of compounds with photosemiconductor properties . The presence of an oxirane ring in the molecule increases its synthetic potential due to the presence of two, nonequivalent reaction centers .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate plays a role in various synthetic and chemical reactions, contributing to the development of novel compounds and materials. For instance, its involvement in electrocyclic reactions underlines the compound's versatility in chemical transformations. One study highlighted the synthesis of methyl 3-formylcyclobutene-3-carboxylate from cyclobutane-1,1-dicarboxylic acid, leading to methyl (2H)-pyrane-5-carboxylate through thermolysis, demonstrating torquoselectivity control in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992).
Polymerization and Material Science
In material science, methyl cyclobutene-1-carboxylate has been polymerized by anionic addition polymerization, revealing its potential as a monomer for producing polymers with unique properties. This process yielded polymers with a 1,2-linked cyclobutane ring in the main chain, showcasing the monomer's applicability in creating materials with novel structural features (Kitayama et al., 2004).
Photocycloaddition and Luminescence Sensing
This compound's derivatives are explored in photocycloaddition reactions, which are pivotal in the synthesis of coordination polymers with functional applications. For example, a study demonstrated the synthesis of a Zn(II) coordination polymer that undergoes [2 + 2] photocycloaddition, highlighting its potential in luminescence sensing of iron(III) ions and selective absorption of dyes, offering insights into the development of multifunctional materials with specific sensing and adsorption properties (Hu et al., 2015).
Safety and Hazards
“Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” is not intended for human or veterinary use. The safety information for a similar compound, 1-[(oxiran-2-yl)methyl]cyclobutane-1-carbonitrile, includes hazard statements such as H302, H312, H315, H317, H319, H332, H335, H341, indicating potential hazards upon ingestion, skin contact, eye contact, inhalation, and long-term exposure .
Orientations Futures
The future directions for the study of “Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” could include further exploration of its synthesis, reactivity, and potential applications. Given the interesting properties of similar compounds, it could be worthwhile to investigate its potential uses in areas such as photosemiconductors .
Propriétés
IUPAC Name |
methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-11-8(10)9(3-2-4-9)5-7-6-12-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXDLCFWOIHVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide](/img/structure/B2871669.png)
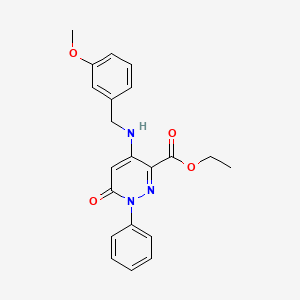
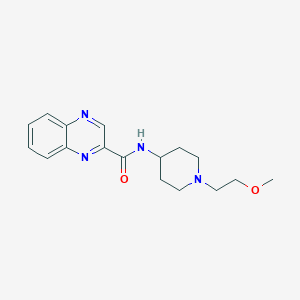
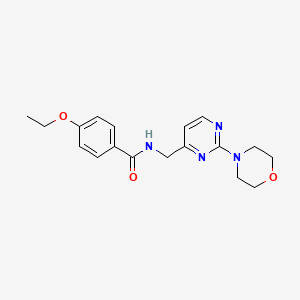
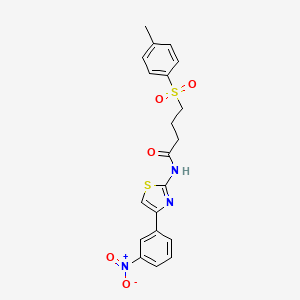
![2-{2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2871677.png)
![2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide](/img/structure/B2871678.png)
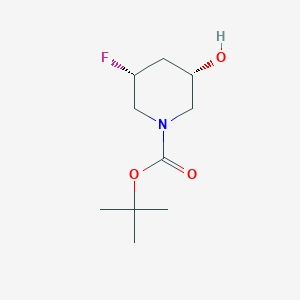
![1-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2871681.png)
![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871684.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide](/img/structure/B2871685.png)
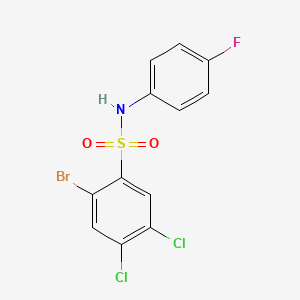
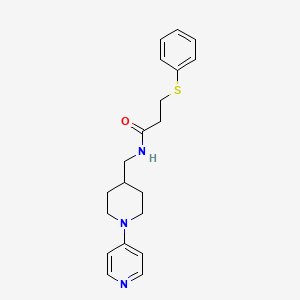
![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2871691.png)
